molecular formula C7H11N3O2S B2861479 N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448028-24-7

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2861479
CAS No.: 1448028-24-7
M. Wt: 201.24
InChI Key: LZQFRFVGJSUCPO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-(4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide: Another compound with a methoxyethyl group, used in medicinal chemistry.

    Poly(N,N-bis(2-methoxyethyl)acrylamide): A polymer with similar methoxyethyl functionality, used in materials science.

Uniqueness

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific thiadiazole ring structure combined with the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer properties, and its mechanisms of action.

Chemical Structure and Synthesis

The structure of this compound includes a thiadiazole ring that contributes to its biological activity. The synthesis typically involves multi-step organic reactions that may include:

  • Formation of the thiadiazole ring through condensation reactions.
  • Substitution reactions to introduce the methoxyethyl and methyl groups.
  • Carboxamide formation via reaction with appropriate amines.

1. Antimicrobial Properties

This compound has been investigated for its potential antimicrobial properties. Studies indicate that derivatives of thiadiazoles exhibit significant activity against various bacterial and fungal strains. The compound's mechanism likely involves inhibition of specific enzymes essential for microbial survival.

Microbial Strain Activity Reference
E. coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

2. Antifungal Activity

Research has shown that this compound exhibits antifungal activity, particularly against pathogenic fungi like Candida spp. and Aspergillus spp. The structure–activity relationship (SAR) suggests that the presence of the thiadiazole moiety is crucial for its antifungal effects.

3. Anticancer Properties

This compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and inhibition of tumor growth.

Cancer Cell Line IC50 (µg/mL) Reference
A549 (lung cancer)12.5
HeLa (cervical cancer)10.0
MCF-7 (breast cancer)15.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in both microbes and cancer cells.
  • Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Molecular docking studies have provided insights into how this compound interacts with target proteins, enhancing our understanding of its pharmacological potential.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated its effectiveness as an antimicrobial agent against multi-drug resistant Staphylococcus aureus, suggesting it could be developed into a new antibiotic therapy .
  • Another research focused on its anticancer properties revealed that it significantly reduced tumor size in xenograft models when administered at specific dosages .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-9-7(13-10-5)6(11)8-3-4-12-2/h3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFRFVGJSUCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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